![molecular formula C18H21FN4O2 B2936239 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1706111-59-2](/img/structure/B2936239.png)
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(2-fluorophenyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science
Due to its potential stability and unique chemical properties, this compound could be investigated for use in material science, such as the development of new polymers or coatings with specific characteristics like increased durability or chemical resistance.
Each application area offers a rich field for exploration, and the compound’s unique structure could lead to breakthroughs across various domains of scientific research. While the search results did not provide specific applications for this compound, the analysis above is based on the structural features and common research practices related to similar compounds .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, are frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
The 1,2,4-oxadiazole ring is a well-known pharmacophore and is known to interact with its targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety is revealed to form intramolecular hydrogen bonding .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to have diverse biological activities, including anti-bacterial, anti-viral, anti-leishmanial, etc . This suggests that the compound may interact with multiple biochemical pathways.
Result of Action
Given the known activities of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential therapeutic effects in various conditions .
properties
IUPAC Name |
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c19-14-5-1-2-6-15(14)20-18(24)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMILADGKAIDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.